

Tigecycline Hydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tigecycline hydrate

Cat. No.: B1428228

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tigecycline hydrate**, a broad-spectrum glycyclcycline antibiotic. The document covers its core chemical properties, mechanism of action, and detailed experimental protocols relevant to its study and application in drug development.

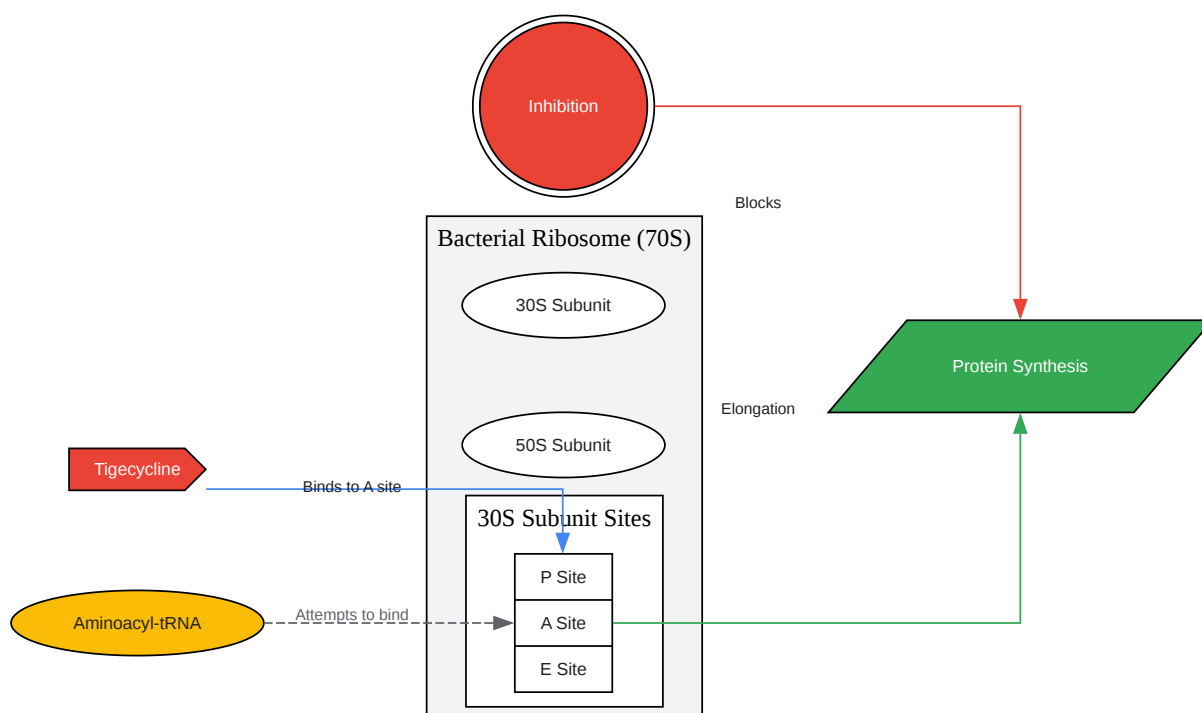
Core Chemical Properties

Tigecycline hydrate is a derivative of minocycline and the first clinically available member of the glycyclcycline class of antibiotics.^{[1][2]} Its chemical structure is specifically designed to overcome common mechanisms of tetracycline resistance.^{[1][3]}

Property	Value	References
Molecular Formula	$C_{29}H_{39}N_5O_8 \cdot xH_2O$	^{[4][5]}
Molecular Weight	585.65 g/mol (anhydrous basis)	^{[4][5]}
Appearance	Off-white to yellow-brown powder	^[4]
CAS Number	1229002-07-6	^{[4][5]}

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tigecycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[4][6] It binds to the 30S ribosomal subunit, effectively blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome.[1][3][7] This action prevents the incorporation of amino acids into elongating peptide chains, thereby halting protein production and inhibiting bacterial growth.[1][2][7] Notably, tigecycline's affinity for the 70S ribosome is significantly higher than that of minocycline and tetracycline, contributing to its enhanced potency.[6]



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Tigecycline's binding to the 30S ribosomal A site inhibits protein synthesis.

Experimental Protocols

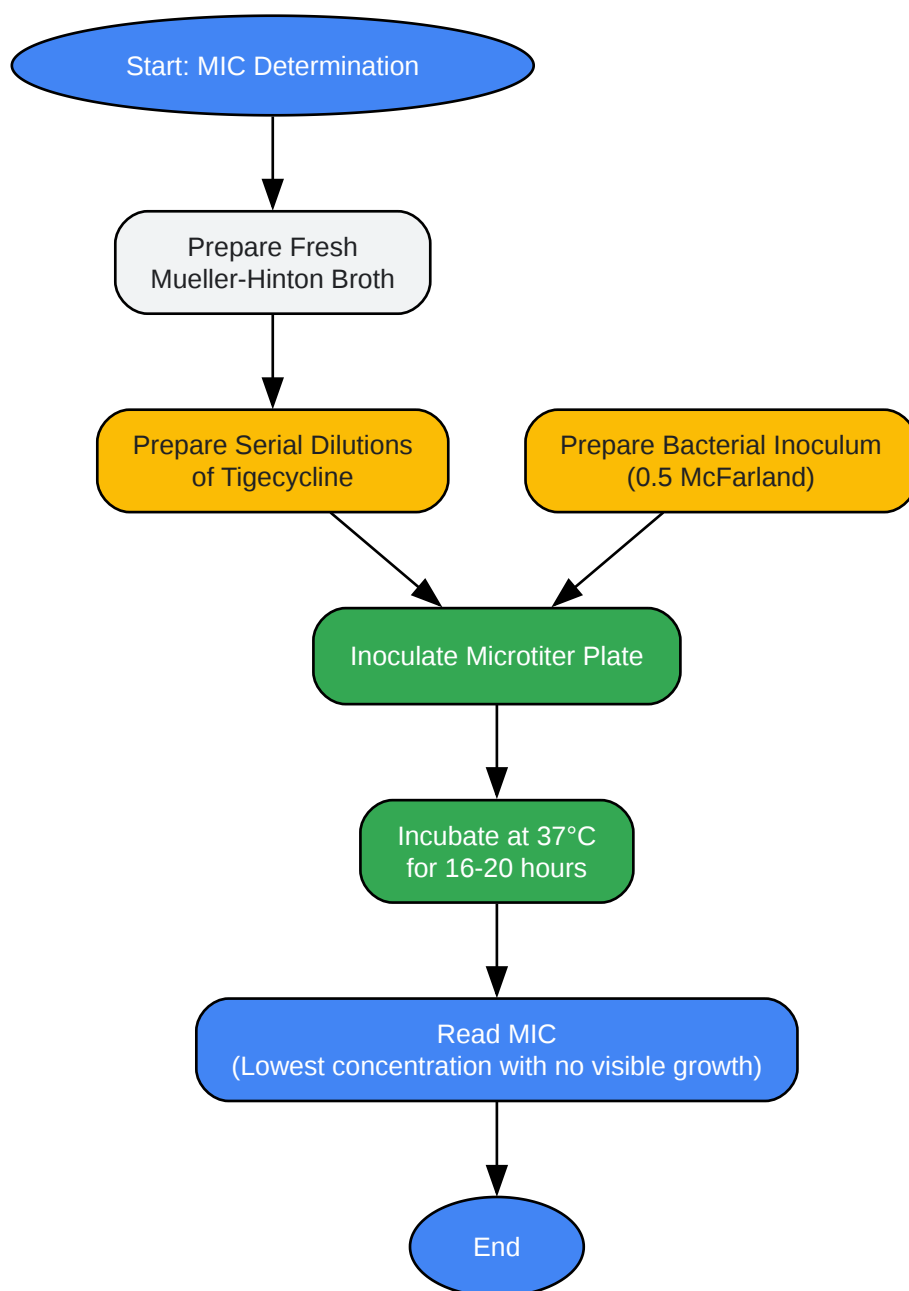
Minimum Inhibitory Concentration (MIC) Determination

The determination of the MIC of tigecycline is crucial for assessing its antibacterial potency.

The broth microdilution method is a standard procedure.

Methodology:

- **Media Preparation:** Prepare fresh (less than 12 hours old) cation-adjusted Mueller-Hinton Broth (MHB).^{[8][9]} The age of the media is critical as tigecycline can oxidize in aged media, leading to falsely elevated MIC values.^{[9][10]}
- **Tigecycline Dilution Series:** Prepare a serial two-fold dilution of tigecycline in MHB in a 96-well microtiter plate. Concentrations typically range from 0.0313 to 32 µg/mL.^[11]
- **Bacterial Inoculum Preparation:** Culture the bacterial strain to be tested and dilute it to a concentration of 0.5 McFarland standard.^[11] Further dilute to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- **Incubation:** Incubate the inoculated plates at 37°C for 16-20 hours.^[11]
- **MIC Reading:** The MIC is the lowest concentration of tigecycline that completely inhibits visible growth of the bacteria.



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Workflow for the determination of Minimum Inhibitory Concentration (MIC).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of tigecycline in bulk and pharmaceutical dosage forms.

Methodology:

- **Chromatographic System:** A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection is typically used.[\[12\]](#)[\[13\]](#)
- **Stationary Phase:** A C18 column (e.g., Sunsil C18, 150 mm x 4.6mm, 5µm) is a common choice.[\[12\]](#)
- **Mobile Phase:** A mixture of acetonitrile and water (pH adjusted to 3.5 with acetic acid) in a 70:30 ratio is an effective mobile phase.[\[12\]](#)
- **Flow Rate:** A flow rate of 0.8 mL/min is generally applied.[\[12\]](#)
- **Detection:** UV detection at a wavelength of 250 nm is used to monitor the eluting compound.[\[12\]](#)
- **Sample Preparation:**
 - Prepare a standard stock solution by dissolving a known weight of tigecycline in the mobile phase.
 - Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 5-40 µg/mL.[\[12\]](#)
 - Inject the standards to generate a calibration curve.
 - Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the linear range of the calibration curve.
- **Analysis:** Inject the prepared sample into the HPLC system and record the chromatogram. The concentration of tigecycline is determined by comparing the peak area of the sample to the calibration curve.

This guide provides foundational information for researchers and professionals working with **tigecycline hydrate**. For more specific applications and advanced analytical techniques, consulting the primary literature is recommended.

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